molecular formula C8H11N3O5 B566005 5-Aza-2'-deoxyuridine CAS No. 25501-08-0

5-Aza-2'-deoxyuridine

Cat. No. B566005
CAS RN: 25501-08-0
M. Wt: 229.192
InChI Key: QVHBBRWEQLPGLD-KVQBGUIXSA-N
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Description

5-Aza-2’-deoxyuridine, also known as Decitabine, is a DNA-hypomethylating agent that stimulates differentiation and apoptosis of leukemic cells . It is a 2’-deoxycytidine analogue . It is used to treat chronic myelomonocytic leukemia, refractory anemia, myelodysplastic syndrome, and acute myeloid leukemia .


Synthesis Analysis

The synthesis of 5-Aza-2’-deoxyuridine has been accomplished by two independent methods . One of the methods involved tosylation of 5-(hydroxymethyl)-2’-deoxyuridine to furnish a mixture of two mono- and a ditosyl nucleosides which were converted into the corresponding 5-(azidomethyl) .


Molecular Structure Analysis

The molecular structure of 5-Aza-2’-deoxyuridine is C8H11N3O5 . The structure predicts that C5 of a flipped target Cyt is aligned with a bound AdoMet molecule and C6 with the thiolate residue of the active site cysteine (Cys81) in a manner that facilitates a concerted attack and methyl transfer .

Scientific Research Applications

Treatment of Myelodysplastic Syndrome (MDS)

5-Aza-2’-deoxyuridine, also known as decitabine, is currently used to treat myelodysplastic syndrome (MDS) . MDS is a group of disorders caused by poorly formed blood cells or ones that don’t work properly. Decitabine helps in the treatment by inhibiting DNA methylation .

2. Treatment of Acute Myeloid Leukemia (AML) Decitabine is under investigation for treating acute myeloid leukemia (AML) and other malignancies . AML is a type of cancer in which the bone marrow makes abnormal myeloblasts (a type of white blood cell), red blood cells, or platelets. Decitabine can reactivate tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer .

Treatment of Chronic Myelomonocytic Leukemia

Decitabine is used to treat chronic myelomonocytic leukemia . This is a type of cancer that starts in blood-forming cells of the bone marrow and invades the blood.

Refractory Anemia Treatment

Decitabine is used in the treatment of refractory anemia . Refractory anemia is a type of anemia that does not respond to iron supplements or vitamins.

Metabolic Pathway Analysis

Decitabine is used in the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .

DNA Demethylation

Decitabine is a DNA demethylations agent . DNA methylation is a process by which methyl groups are added to the DNA molecule. Methylation can change the activity of a DNA segment without changing the sequence. When located in a gene promoter, DNA methylation typically acts to repress gene transcription. Decitabine inhibits this process, which can reactivate silenced genes .

Cancer Stem Cell Eradication

Preclinical data suggests that adequate therapeutic drug levels of decitabine are required to eliminate cancer stem cells in all anatomic compartments . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .

Epigenetic Drug

Decitabine is an epigenetic drug . Epigenetic drugs are used to change the expression of genes, rather than targeting the function of the proteins they encode. This can be beneficial in the treatment of diseases such as cancer, where gene expression can be abnormal .

Safety And Hazards

5-Aza-2’-deoxyuridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There is a revived interest in the use of Decitabine as a therapeutic agent for cancers in which epigenetic silencing of critical regulatory genes has occurred . The potential of 5-Aza-2’-deoxyuridine to overcome drug resistance can be investigated in a preclinical study using a leukemic cell line deficient in deoxycytidine kinase . Furthermore, the implications of these mechanistic studies for the development of less toxic inhibitors of DNA methylation are being discussed .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c12-2-5-4(13)1-6(16-5)11-3-9-7(14)10-8(11)15/h3-6,12-13H,1-2H2,(H,10,14,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHBBRWEQLPGLD-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aza-2'-deoxyuridine

CAS RN

25501-08-0
Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025501080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-1,3,5-TRIAZINE-2,4(1H,3H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4T487KX7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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